8-Chlorophthalazin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-4-10-11-8(12)7(5)6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXGUIBZJQLYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309557 | |
| Record name | 8-Chloro-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101494-94-4 | |
| Record name | 8-Chloro-1(2H)-phthalazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101494-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Chlorophthalazin 1 2h One and Derivatives
Strategic Approaches to the Phthalazinone Core Synthesis
The construction of the phthalazinone scaffold is amenable to a variety of synthetic strategies, ranging from classical cyclocondensation reactions to modern multicomponent and green chemistry approaches.
Multi-Component Reaction (MCR) Strategies for Phthalazinone Ring Construction
Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules from simple starting materials in a single step, offering high atom economy and procedural simplicity. For the synthesis of the phthalazinone core, MCRs provide an efficient alternative to traditional multi-step methods. A notable MCR strategy involves a [3+2+1] three-component approach, which has proven to be synthetically efficient and environmentally compatible. These reactions often utilize readily available starting materials to construct the heterocyclic ring system in a convergent manner.
Another versatile MCR approach for synthesizing fused phthalazine (B143731) derivatives, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, involves the one-pot reaction of phthalhydrazide, aromatic aldehydes, and a source of active methylene (B1212753), like malononitrile (B47326) or ethyl cyanoacetate. These reactions can be catalyzed by various catalysts, including indium(III) chloride, under solvent-free conditions, highlighting the green aspects of these methodologies.
Organocatalytic and Green Chemistry Methodologies in Phthalazinone Synthesis
In recent years, there has been a significant shift towards the use of organocatalysis and green chemistry principles in organic synthesis to minimize environmental impact. In the context of phthalazinone synthesis, organocatalysts such as imidazole (B134444) have been effectively employed. For instance, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones has been achieved using 20 mol% of imidazole as a catalyst in a green solvent mixture of water and ethanol (B145695). This method offers mild reaction conditions, easy product isolation, and good to excellent yields without the need for column chromatography.
The principles of green chemistry are further exemplified by conducting reactions in environmentally benign solvents like water or using solvent-free conditions. One-pot syntheses, as mentioned in the MCR section, also align with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation.
Application of Conventional and Ultrasonic Irradiation Techniques
The method of energy input can significantly influence the outcome of a chemical reaction. Conventional heating has been the traditional method for providing the necessary activation energy for phthalazinone synthesis. However, alternative energy sources like ultrasonic irradiation have gained prominence as a green and efficient technique.
Ultrasonic irradiation utilizes the energy of sound waves to induce cavitation in the reaction medium, leading to the formation of localized high-pressure and high-temperature zones. This can result in significantly accelerated reaction rates, higher yields, and often milder reaction conditions compared to conventional heating. For instance, the ultrasound-promoted multicomponent synthesis of phthalazinones has been reported to proceed in high yields and with shorter reaction times. This technique is particularly beneficial for reactions that are sluggish or require harsh conditions under conventional heating. The use of ultrasound aligns with the principles of green chemistry by improving energy efficiency and reducing reaction times.
| Technique | Advantages | Disadvantages |
| Conventional Heating | Well-established, readily available equipment. | Often requires longer reaction times and higher temperatures, potential for side product formation. |
| Ultrasonic Irradiation | Faster reaction rates, higher yields, milder conditions, energy efficient. | Requires specialized equipment, potential for localized overheating if not controlled. |
Specific Precursor Routes and Optimized Reaction Conditions for 8-Chlorophthalazin-1(2H)-one Synthesis
The synthesis of this compound typically proceeds via the cyclocondensation of a suitable chlorinated precursor with a hydrazine (B178648) derivative. The most common and direct route involves the reaction of 3-chlorophthalic acid or its corresponding anhydride (B1165640), 3-chlorophthalic anhydride , with hydrazine hydrate (B1144303) .
The reaction is generally carried out in a suitable solvent, with or without a catalyst. Acetic acid is often employed as a solvent and catalyst, facilitating the condensation and subsequent cyclization to form the phthalazinone ring. The reaction typically requires heating to drive the dehydration and ring closure. While specific optimized conditions for this exact transformation are not extensively detailed in the readily available literature, general procedures for phthalazinone synthesis from phthalic anhydrides can be adapted.
A plausible reaction scheme would involve heating a mixture of 3-chlorophthalic anhydride and hydrazine hydrate in a solvent like ethanol or acetic acid. The optimization of reaction conditions would involve screening different solvents, reaction temperatures, and reaction times to maximize the yield of the desired 8-chloro isomer and minimize the formation of any potential side products, including the isomeric 5-Chlorophthalazin-1(2H)-one. The separation of these isomers, if formed, would likely be achieved through chromatographic techniques.
Derivatization and Functionalization Strategies for Novel this compound Analogs
The this compound scaffold possesses reactive sites that allow for further derivatization to generate a library of novel analogs with potentially enhanced biological activities. The nitrogen atoms of the phthalazinone ring are particularly amenable to substitution.
N-Substitution Pathways on the Phthalazinone Nitrogen Atoms
The nitrogen atom at the 2-position (N2) of the this compound ring is a primary site for functionalization, most commonly through N-alkylation or N-arylation reactions.
N-Alkylation:
N-alkylation is a straightforward method to introduce a variety of alkyl groups onto the phthalazinone nitrogen. This is typically achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents such as dimethylformamide (DMF) and acetone (B3395972) are frequently used.
For instance, the reaction of a phthalazinone with an excess of 1,2-dibromoethane (B42909) in DMF at 60 °C using K₂CO₃ as a base has been reported to yield the corresponding N-(2-bromoethyl)phthalazinone. nih.gov Similarly, direct alkylation with methyl iodide or isopropyl iodide in the presence of K₂CO₃ in dry acetone can be employed to introduce smaller alkyl groups. beilstein-journals.org
Table of N-Alkylation Conditions for Phthalazinones:
| Alkylating Agent | Base | Solvent | Temperature |
| 1,2-dibromoethane | K₂CO₃ | DMF | 60 °C |
| Methyl iodide | K₂CO₃ | Acetone | Reflux |
| Isopropyl iodide | K₂CO₃ | Acetone | Reflux |
N-Arylation:
While less common than N-alkylation, N-arylation of the phthalazinone core can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve coupling this compound with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The optimization of the catalyst system, including the choice of metal, ligand, and base, is critical for achieving good yields and preventing side reactions.
C-Substitution Strategies at Various Positions and Regioselectivity Considerations
The functionalization of the this compound core through the formation of new carbon-carbon and carbon-heteroatom bonds is crucial for creating structural diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for these transformations, primarily targeting the C4 and C8 positions due to their inherent reactivity and the presence of the chloro-substituent.
Regioselectivity is a key consideration in these syntheses. The C4 position of the phthalazinone ring is activated towards nucleophilic attack and is a common site for substitution. Meanwhile, the C8 position, bearing a chlorine atom, is an ideal handle for cross-coupling reactions. The electronic nature of the phthalazinone system, influenced by the lactam moiety and the chloro-substituent, governs the reactivity and selectivity of these reactions. For instance, palladium-catalyzed reactions can be directed to selectively functionalize the C-Cl bond at the C8 position without affecting other C-H bonds on the aromatic ring.
Common C-substitution strategies include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl chloride at C8 with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used to introduce aryl or heteroaryl substituents. organic-chemistry.orglibretexts.orgwikipedia.org
Sonogashira Coupling: This method is employed to form a C-C bond between the C8-chloro position and a terminal alkyne. wikipedia.orglibretexts.org The reaction is catalyzed by both palladium and copper(I) complexes and is instrumental in synthesizing alkynyl-substituted phthalazinones. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orglibretexts.orgjk-sci.com It allows for the coupling of the C8-chloro position with a wide range of primary and secondary amines, amides, or imides, providing access to a diverse library of amino-substituted phthalazinones. organic-chemistry.org
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Typical Position on Phthalazinone Core |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl/Vinyl) | C8 |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst + Cu(I) Cocatalyst + Base | C-C (Alkynyl) | C8 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst + Ligand + Base | C-N | C8 |
Introduction of Diverse Heterocyclic Moieties onto the Phthalazinone Core
The incorporation of heterocyclic rings into the phthalazinone structure is a well-established strategy for modifying its biological activity. Various synthetic routes have been developed to attach heterocycles such as pyrazoles, oxadiazoles, thiazoles, and triazoles, often through functional groups introduced at the N2 or C4 positions of the phthalazinone core.
Pyrazole (B372694) Derivatives: Pyrazole-containing phthalazinones have been synthesized through multicomponent reactions. For example, a one-pot, three-component reaction involving a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene compound like malononitrile can yield novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov Another approach involves the condensation reaction of phthalhydrazide, an aldehyde, and an active methylene compound to form 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com
Oxadiazole Derivatives: Phthalazinones bearing a 1,3,4-oxadiazole (B1194373) moiety are commonly synthesized from a carbohydrazide (B1668358) precursor. For instance, 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide can be cyclized with agents like formic acid to produce 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one. researchgate.net This oxadiazole ring can then be further functionalized, for example, by alkylation of a mercapto-substituted oxadiazole with various alkyl or acyl halides. rsc.orgnih.gov
Thiazole Derivatives: Thiazole moieties can be introduced onto the phthalazinone scaffold, often starting from a carbothioamide derivative. 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamide can react with various halogenated ketones to afford thiazole-substituted phthalazinediones, with the reaction often being efficiently promoted by ultrasound irradiation. nih.gov
Triazole Derivatives: Triazole-phthalazinone compounds can be synthesized from phthalazinone acetic acid hydrazide derivatives. This precursor can be reacted with thiocarbohydrazide (B147625) or other reagents to form a 4-amino-5-mercapto-s-triazole ring, which can then undergo further cyclization reactions to create fused triazolothiadiazine or triazolothiadiazole systems. tandfonline.comtandfonline.com
| Heterocycle | Synthetic Strategy | Key Precursor | Example Product |
|---|---|---|---|
| Pyrazole | One-pot three-component reaction | Substituted Phthalazinone, Pyrazole-5-carbaldehyde, Malononitrile | Pyran-linked phthalazinone-pyrazole hybrids nih.gov |
| 1,3,4-Oxadiazole | Cyclization of carbohydrazide | 1-Oxo-1,2-dihydrophthalazin-4-carbohydrazide | 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one rsc.org |
| Thiazole | Reaction of carbothioamide with halo-ketones | 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamide | 2-Thiazolylphthalazine derivatives nih.gov |
| s-Triazole | Reaction of acetic acid hydrazide with thiocarbohydrazide | 1(2H)-Oxophthalazine-2-acetic acid hydrazide | 2-[(4-Amino-5-mercapto-s-triazol-3-yl)methyl]-1(2H)-oxophthalazine tandfonline.com |
Exploration of Dithiocarbamate (B8719985) Functionalization in Phthalazinone Structures
Dithiocarbamate moieties are recognized for their wide range of biological activities, and their incorporation into the phthalazinone scaffold represents a promising area of drug design. researchgate.net Synthetic strategies have been developed to create phthalazinone-dithiocarbamate hybrids by attaching the dithiocarbamate group at different positions on the core structure, notably at the N2 and C4 positions. nih.govnih.gov
The general synthesis involves a one-pot reaction starting from an aminoalkyl-substituted phthalazinone. This key intermediate is treated with carbon disulfide in the presence of an acid, followed by the addition of an appropriate alkyl or benzyl (B1604629) halide. nih.gov This versatile method allows for the creation of two distinct series of hybrids:
N2-Substituted Dithiocarbamates: In this series, the dithiocarbamate scaffold is attached to the nitrogen atom at the 2-position of the phthalazinone ring via an alkyl linker. The synthesis begins with the N-alkylation of the phthalazinone with a dihaloalkane (e.g., 1,2-dibromoethane) to introduce a bromoalkyl side chain. This is then converted to a primary amine, which serves as the precursor for the dithiocarbamate formation. nih.gov
C4-Substituted Dithiocarbamates: For this series, the dithiocarbamate moiety is connected to the carbon atom at the 4-position. The synthesis typically starts with a C4-methylphthalazinone, which is brominated using N-bromosuccinimide (NBS) to yield a 4-(bromomethyl)phthalazinone. nih.gov This intermediate is then converted to the corresponding amine and subsequently to the final dithiocarbamate derivative. nih.govnih.gov
The choice of substitution position for the dithiocarbamate moiety has been shown to significantly influence the biological activity and selectivity of the final compounds. nih.gov
| Substitution Position | Key Intermediate | Synthetic Sequence |
|---|---|---|
| N2 | 2-(Bromoalkyl)phthalazinone | 1. Conversion to primary amine (via phthalimide (B116566) or azide). 2. One-pot reaction with CS₂ and an electrophile (e.g., benzyl bromide). nih.gov |
| C4 | 4-(Bromomethyl)phthalazinone | 1. Conversion to primary amine. 2. One-pot reaction with CS₂ and an electrophile. nih.gov |
Mechanistic Organic Chemistry of 8 Chlorophthalazin 1 2h One Reactions
Elucidation of Reaction Mechanisms in Phthalazinone Ring Formation
The construction of the phthalazinone ring system, a bicyclic heteroaromatic scaffold, can be achieved through several synthetic strategies. A prevalent method involves the condensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). iiste.org For the specific synthesis of 8-chlorophthalazin-1(2H)-one, the starting material would be a 3-aroylpropionic acid bearing a chlorine atom at the appropriate position on the benzene (B151609) ring.
The mechanism of this cyclization reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the ketone carbonyl group of the γ-keto acid. This is followed by an intramolecular cyclization through the attack of the second nitrogen atom on the carboxylic acid moiety, leading to a heterocyclic intermediate. Subsequent dehydration results in the formation of the stable phthalazinone ring.
Another synthetic route involves the partial hydrolysis of a dichlorophthalazine derivative. For instance, the hydrolysis of 1,8-dichlorophthalazine in an acidic or alkaline environment can yield this compound. acs.org This reaction proceeds through nucleophilic substitution of one of the chlorine atoms by a hydroxyl group, followed by tautomerization to the more stable lactam form of the phthalazinone.
The following table summarizes key synthetic approaches to the phthalazinone core:
| Starting Material(s) | Key Reaction Steps | Product |
| γ-keto acid, Hydrazine hydrate | Nucleophilic attack, Intramolecular cyclization, Dehydration | Phthalazinone |
| Dichlorophthalazine | Partial hydrolysis, Tautomerization | Chlorophthalazinone |
Reactivity Profiles of the Phthalazinone Core in Derivatization Processes
The phthalazinone core, including this compound, is a versatile scaffold for the synthesis of a wide array of derivatives due to the presence of multiple reactive sites. Derivatization can occur at the N2-position of the lactam, the C4-position, and through reactions involving the chloro-substituent at C8.
N-Alkylation: The nitrogen atom at the 2-position can be readily alkylated using various alkyl halides in the presence of a base like potassium carbonate. nih.gov This reaction proceeds via an SN2 mechanism where the deprotonated nitrogen acts as a nucleophile. The choice of solvent, such as dry acetone (B3395972) or DMF, is crucial to favor N-alkylation over potential O-alkylation, taking advantage of the lactam-lactim tautomerism. nih.gov
Reactions at C4: The C4 position of the phthalazinone ring is also a site for functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to introduce aryl, heteroaryl, or alkynyl groups at this position. rsc.org This often requires prior conversion of the C4-hydroxyl group (in the lactim tautomer) to a better leaving group, such as a triflate. rsc.org
Condensation Reactions: The carbonyl group at C1 can undergo condensation reactions with amines or hydrazines to form hydrazones and other related derivatives. evitachem.com
The table below outlines common derivatization reactions of the phthalazinone core:
| Reaction Type | Reagents and Conditions | Resulting Functionalization |
| N-Alkylation | Alkyl halide, K₂CO₃, Dry acetone/DMF | Introduction of an alkyl group at the N2-position |
| Suzuki Coupling | Arylboronic acid, Pd(0) catalyst, K₂CO₃ | Introduction of an aryl group at the C4-position |
| Sonogashira Coupling | Terminal alkyne, Pd(0) catalyst, Cu(I) co-catalyst | Introduction of an alkynyl group at the C4-position |
| Condensation | Amines/Hydrazines | Formation of hydrazones or other C1-derivatives |
Influence of the Chlorine Substituent at C8 on Reaction Pathways and Selectivity
The presence of a chlorine atom at the C8 position significantly influences the reactivity and regioselectivity of reactions involving the this compound scaffold. The chlorine atom is an electron-withdrawing group, which affects the electron density distribution across the aromatic ring system.
Impact on Acidity: The electron-withdrawing effect of the C8-chloro substituent increases the acidity of the N-H proton of the lactam. This facilitates deprotonation and subsequent N-alkylation reactions.
The influence of the C8-chloro substituent is a key consideration in designing synthetic strategies for novel phthalazinone derivatives, as it can be exploited to achieve desired regiochemical outcomes. nih.govnih.gov
Electron Density Distribution and Aromaticity Considerations in Phthalazinone Reactivity
The reactivity of this compound is intrinsically linked to its electronic structure, including the distribution of electron density and the aromatic character of the bicyclic system.
Electron Density Distribution: The phthalazinone ring system is characterized by a non-uniform distribution of electron density. The electronegative nitrogen and oxygen atoms pull electron density towards them, creating electron-deficient and electron-rich regions within the molecule. The C8-chlorine atom further perturbs this distribution through its inductive electron-withdrawing effect. Computational methods, such as Density Functional Theory (DFT), can be used to model the electron density and predict reactive sites. researchgate.netnii.ac.jp Regions of low electron density are typically susceptible to nucleophilic attack, while regions of high electron density are prone to electrophilic attack.
Aromaticity: The concept of aromaticity is crucial to understanding the stability and reactivity of the phthalazinone core. uci.edudiva-portal.org The bicyclic system contains a benzene ring fused to a pyridazinone ring. While the benzene ring is clearly aromatic, the aromaticity of the pyridazinone portion is more complex due to the presence of the lactam functionality. The degree of electron delocalization within the heterocyclic ring influences its stability and its propensity to undergo reactions that would disrupt this delocalization. chemrxiv.orgmdpi.comnih.gov
The interplay between electron density and aromaticity governs the chemical behavior of this compound, providing a theoretical framework for understanding and predicting its reaction mechanisms.
Advanced Spectroscopic and Structural Elucidation Techniques for 8 Chlorophthalazin 1 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for unambiguously assigning all signals and understanding through-bond and through-space connectivities.
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
For 8-Chlorophthalazin-1(2H)-one, a suite of 2D NMR experiments would be employed to fully assign the proton (¹H) and carbon (¹³C) spectra.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the aromatic region of the this compound spectrum, COSY would reveal the connectivity between adjacent protons on the benzene (B151609) ring, aiding in their specific assignment. For instance, a cross-peak between two aromatic protons would confirm their neighboring positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to a carbon atom. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum of this compound would correspond to a specific C-H bond in the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is crucial for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could reveal through-space interactions between protons on the benzene ring and the phthalazinone core, providing insights into the molecule's preferred conformation.
A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on the expected chemical shifts and connectivity.
| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |
| H-4 | H-5 | C-4 | C-3, C-4a, C-8a |
| H-5 | H-4, H-6 | C-5 | C-4, C-6, C-8a |
| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-8 |
| H-7 | H-6 | C-7 | C-5, C-8, C-8a |
| N-H | - | - | C-1, C-8a |
Solid-State NMR Applications for Polymorph and Crystal Structure Analysis
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound that can have distinct physical properties. By analyzing the chemical shifts and cross-polarization dynamics in ssNMR spectra, different polymorphic forms of this compound could be identified and their distinct packing arrangements inferred. Furthermore, ssNMR can provide information on intermolecular interactions within the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Detailed Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula (C₈H₅ClN₂O) by providing a measured mass that is within a few parts per million (ppm) of the calculated exact mass.
In addition to exact mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, valuable structural information can be obtained. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of CO, N₂, and HCl, which would further corroborate the proposed structure.
A representative table of expected HRMS data and major fragment ions for this compound is shown below.
| Ion | Calculated Exact Mass | Observed Exact Mass | Fragmentation Pathway |
| [M+H]⁺ | 181.0163 | (Hypothetical) | Parent Ion |
| [M-CO+H]⁺ | 153.0214 | (Hypothetical) | Loss of carbon monoxide |
| [M-N₂+H]⁺ | 153.0396 | (Hypothetical) | Loss of nitrogen gas |
| [C₇H₅N]⁺ | 103.0422 | (Hypothetical) | Subsequent fragmentation |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the lactam group (around 1650-1690 cm⁻¹), C=N stretching vibrations, and C-H stretching and bending vibrations in the aromatic ring. The position of the C-Cl stretching vibration would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic rings and the C=O group. The combination of both IR and Raman data would allow for a more complete characterization of the vibrational modes of the molecule.
For the parent compound, Phthalazin-1(2H)-one, the C-H stretching band in the IR spectrum is observed at 3104 cm⁻¹. researchgate.net
Theoretical and Computational Chemistry Studies of 8 Chlorophthalazin 1 2h One
Molecular Modeling and Simulation for Conformational and Tautomeric Analysis
Molecular modeling and simulation are indispensable tools for understanding the three-dimensional structure and dynamic behavior of 8-Chlorophthalazin-1(2H)-one. These techniques are crucial for analyzing its possible conformations and the equilibrium between its tautomeric forms, which significantly influence its chemical reactivity and biological activity.
Molecular dynamics (MD) simulations offer a way to explore the conformational space of this compound and its derivatives over time. tandfonline.comacs.org These simulations can reveal the preferred spatial arrangements of the molecule, including the orientation of the chlorophenyl group relative to the phthalazinone ring system. By simulating the molecule in an aqueous environment, researchers can gain insights into its dynamic behavior and the stability of different conformations in a biologically relevant setting. The results from such simulations are critical for understanding how the molecule might fit into the binding site of a protein.
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Features |
| Lactam (Amide) | ![]() | Contains a C=O (carbonyl) group and an N-H bond within the heterocyclic ring. |
| Lactim (Imidol) | ![]() | Contains a C=N bond and an O-H (hydroxyl) group on the heterocyclic ring. |
Note: The relative stability of these tautomers is subject to the surrounding environment (gas phase vs. solvent) and can be predicted using computational methods.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound, which are key determinants of its reactivity and interaction with other molecules.
Density Functional Theory (DFT) Applications for Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.orgresearchgate.netnih.govarxiv.orgdigitellinc.com DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies, and other electronic properties of this compound. researchgate.netscirp.org These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net
Key electronic properties that can be calculated using DFT include:
Dipole Moment: Provides insight into the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions. bibliomed.org
Atomic Charges: Reveals the partial charges on each atom, identifying potential sites for electrostatic interactions and nucleophilic or electrophilic attack. chemmethod.com
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net
These properties are crucial for predicting how this compound will interact with biological targets. For instance, the MEP can highlight regions likely to form hydrogen bonds or other non-covalent interactions with amino acid residues in a protein's active site.
Table 2: Calculated Electronic Properties of a Representative Phthalazinone Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar. |
Note: These are example values for a generic phthalazinone derivative and would need to be specifically calculated for this compound. The values can vary depending on the computational method and basis set used.
Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity and mechanisms of chemical reactions. numberanalytics.comnumberanalytics.commaharajacollege.ac.innumberanalytics.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comnumberanalytics.com The energies and symmetries of these orbitals are crucial for determining whether a reaction is favorable. numberanalytics.com
In the context of this compound, FMO theory can be used to predict its behavior in various chemical reactions, such as cycloadditions or nucleophilic/electrophilic substitutions. numberanalytics.comresearchgate.net For example, in a reaction with an electron-rich species (a nucleophile), the LUMO of the phthalazinone would be the primary site of interaction. Conversely, in a reaction with an electron-deficient species (an electrophile), the HOMO would be involved.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater willingness to undergo chemical reactions. imist.ma FMO analysis can thus guide the synthesis of new derivatives by predicting the most likely sites for chemical modification. numberanalytics.com For example, the oxidation of phthalazine (B143731) to phthalazin-1(2H)-one has been studied using computational methods, revealing that the reaction mechanism and rate-limiting steps can be elucidated through the analysis of transition state energies, which is conceptually linked to FMO principles. researchgate.netacs.org
Molecular Docking and Binding Affinity Predictions with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ajchem-a.comscispace.comresearchgate.net This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule like this compound and its biological target.
The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. ajchem-a.com Studies on related phthalazinone and pyridazinone derivatives have shown their potential to inhibit various enzymes, including HIV-1 protease, dengue virus protease, cholinesterases, and various kinases. tandfonline.comajchem-a.comscispace.comnih.govmdpi.comnih.govnih.govnih.gov Molecular docking simulations of these derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their binding affinity. tandfonline.commdpi.comrsc.org
Ligand-Protein Interaction Profiling for this compound Derivatives
Ligand-protein interaction profiling provides a detailed map of the non-covalent interactions between a ligand and a protein at the atomic level. rsc.org For derivatives of this compound, this profiling can identify the specific amino acid residues in the target's binding site that are crucial for recognition and binding.
Common types of interactions observed in docking studies of phthalazinone derivatives include:
Hydrogen Bonds: The carbonyl group and the N-H group of the phthalazinone ring are common hydrogen bond acceptors and donors, respectively. tandfonline.commdpi.com
Hydrophobic Interactions: The aromatic rings of the phthalazinone scaffold can form hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's binding site. bibliomed.orgrsc.org
Halogen Bonds: The chlorine atom at the 8-position can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
These interaction profiles are vital for structure-activity relationship (SAR) studies, helping to explain why certain derivatives are more potent than others and guiding the design of new analogs with improved binding affinity. rsc.org For example, molecular docking studies of phthalazinone derivatives as HIV-1 protease inhibitors have highlighted the importance of salt bridge interactions between a cationic moiety on the ligand and aspartate residues in the active site. tandfonline.com Similarly, studies on phthalazinone-based inhibitors of the Hepatitis B virus core protein have identified key hydrophobic and hydrogen bond interactions that drive binding. rsc.org
Table 3: Example of Ligand-Protein Interactions for a Phthalazinone Derivative with a Kinase Target
| Interaction Type | Ligand Functional Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen | Backbone NH of Valine | 2.9 |
| Hydrogen Bond | N-H of Lactam | Sidechain Carbonyl of Glutamate | 3.1 |
| π-π Stacking | Phenyl Ring | Sidechain of Phenylalanine | 3.8 |
| Hydrophobic | Chlorophenyl Ring | Sidechains of Leucine, Isoleucine | - |
Note: This table presents hypothetical interactions based on typical docking results for kinase inhibitors. Specific interactions for this compound would depend on the target protein.
Pharmacophore Model Generation for Target Recognition
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.govexcli.derjptonline.orgrjptonline.orgacs.org These models are generated based on the structures of known active ligands or the ligand-binding site of a protein. rjptonline.orgrjptonline.org
For targets where phthalazinone and pyridazinone derivatives have shown activity, such as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), pharmacophore models have been developed to guide the discovery of new inhibitors. nih.govexcli.derjptonline.orgrjptonline.orgresearchgate.nettandfonline.comnih.govresearchgate.netmdpi.comresearchgate.net These models typically consist of a specific 3D arrangement of features like:
Hydrogen bond donors
Hydrogen bond acceptors
Hydrophobic regions
Aromatic rings
Positive/Negative ionizable centers
Once a pharmacophore model is generated, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active against the target. nih.govrjptonline.orgrjptonline.orgnih.gov For example, pharmacophore models for PARP1 inhibitors often feature a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic/aromatic features, which are consistent with the structure of many phthalazinone-based inhibitors. excli.deresearchgate.nettandfonline.comresearchgate.netmdpi.com Similarly, pharmacophore models for VEGFR-2 inhibitors have been successfully used to identify novel chemical scaffolds. rjptonline.orgrjptonline.orgnih.govresearchgate.net
Table 4: Common Pharmacophoric Features for Kinase Inhibitors
| Pharmacophoric Feature | Description | Potential Contribution from this compound |
| Hydrogen Bond Acceptor | An atom with a lone pair of electrons that can accept a hydrogen bond. | The carbonyl oxygen of the lactam. |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. | The N-H group of the lactam. |
| Hydrophobic/Aromatic | A nonpolar region that can interact with hydrophobic residues. | The fused benzene (B151609) ring and the chlorophenyl substituent. |
| Aromatic Ring | A planar, cyclic, conjugated system. | The fused benzene ring and the chlorophenyl substituent. |
Chemoinformatics and Virtual Screening Approaches for Novel this compound Analogs
Chemoinformatics and virtual screening are pivotal computational tools in modern drug discovery, enabling the efficient design and evaluation of novel therapeutic agents. nih.govvjs.ac.vn These in silico methods are applied to the this compound scaffold to explore vast chemical spaces, predict the properties of hypothetical analogs, and prioritize candidates for synthesis and biological testing. The core of this strategy involves using computer-aided techniques to design libraries of new molecules based on the parent structure and then filtering them based on predicted biological activity and pharmacokinetic profiles. vjs.ac.vn
The process begins with the this compound core, a versatile building block used in the synthesis of biologically active compounds. a2bchem.com Virtual libraries of analogs are generated by computationally adding a variety of substituents at different positions on the phthalazinone ring. These modifications aim to enhance target binding, improve selectivity, and optimize drug-like properties.
A critical component of this screening process is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. uniroma1.it High-quality drug candidates must not only show efficacy but also possess favorable ADMET profiles. nih.gov Computational models, often built using machine learning algorithms trained on large datasets of known drugs, are used to estimate these characteristics for the designed analogs. nih.govgreenstonebio.com Properties such as intestinal absorption (e.g., Caco-2 permeability), blood-brain barrier penetration, plasma protein binding, and potential for toxicity (e.g., hERG channel blockage) are evaluated. greenstonebio.comgjpb.de
Structure-based virtual screening is another key approach, which involves molecular docking simulations. nih.govnih.gov If the threedimensional structure of a biological target (such as an enzyme or receptor) is known, the designed this compound analogs can be computationally "docked" into the target's active site. vjs.ac.vn Docking programs calculate the preferred binding orientation and estimate the binding affinity, typically expressed as a docking score or binding free energy (kcal/mol). bohrium.combiointerfaceresearch.com Analogs with the most favorable scores are considered potential inhibitors or modulators of the target. This method has been successfully applied to other phthalazine derivatives to identify potent inhibitors for targets like VEGFR-2. researchgate.netresearchgate.net
The findings from these computational studies are often presented in data tables to compare the properties of the designed analogs. These tables help researchers identify candidates with the best balance of predicted potency and drug-likeness for further investigation.
Interactive Data Table: Illustrative Virtual Screening Data for Hypothetical this compound Analogs
This table is a representative example of data generated during a virtual screening campaign and is for illustrative purposes. The values are not from direct experimental or computational studies of these specific compounds but are typical of those reported for related heterocyclic molecules.
| Compound ID | R-Group Substitution | Molecular Weight ( g/mol ) | LogP | Predicted Binding Affinity (kcal/mol) | Predicted hERG Inhibition | Predicted Caco-2 Permeability (nm/s) |
| CPO-001 | H (Parent) | 180.59 | 1.5 | -5.2 | Low Risk | < 4 |
| CPO-002 | 2-(4-fluorophenyl) | 274.69 | 2.8 | -8.5 | Low Risk | > 10 |
| CPO-003 | 2-(N-methylpiperazine) | 278.75 | 1.9 | -7.9 | Medium Risk | < 4 |
| CPO-004 | 2-(morpholino) | 265.71 | 1.6 | -7.5 | Low Risk | < 4 |
| CPO-005 | 2-(4-aminobenzyl) | 285.73 | 2.5 | -9.1 | Low Risk | > 10 |
Detailed Research Findings from Related Scaffolds
While specific virtual screening studies on this compound are not extensively documented, research on the broader phthalazinone class highlights the utility of these computational methods. For instance, studies on other phthalazinone derivatives have demonstrated the successful design of compounds with potent anti-proliferative activity. researchgate.net Molecular docking has been employed to elucidate binding modes and guide the synthesis of new analogs targeting enzymes like VEGFR-2, which is implicated in cancer. researchgate.net In silico ADMET predictions for novel phthalazine-based amine and amino acid derivatives have shown favorable profiles when compared to established drugs like sorafenib. researchgate.net
Furthermore, computational approaches have been used to rationalize the structure-activity relationships (SAR) of various heterocyclic compounds, including those with a phthalazine core. nih.govnih.gov These studies confirm that in silico screening is a valuable, resource-efficient strategy to navigate the complexities of medicinal chemistry and accelerate the discovery of new drug candidates based on privileged scaffolds like this compound. nih.gov
Medicinal Chemistry Applications: 8 Chlorophthalazin 1 2h One As a Pharmacological Scaffold
Role of Phthalazinone Derivatives in Target-Based Drug Discovery
Phthalazinone derivatives are prominent in target-based drug discovery due to their ability to interact with a wide array of biological targets. nih.gov The inherent structural features of the phthalazinone nucleus allow for diverse chemical modifications, enabling the design of potent and selective inhibitors for various enzymes and receptors implicated in disease. nih.gov This adaptability has led to the development of phthalazinone-based compounds with anticancer, anti-inflammatory, and antihypertensive properties, among others. daneshyari.comjst.go.jp
The strategic placement of substituents on the phthalazinone ring system is a key aspect of designing targeted therapies. For instance, substitutions at the 4-position have been instrumental in the creation of potent enzyme inhibitors. nih.gov The molecular hybridization of the phthalazinone core with other pharmacologically active moieties has also proven to be a successful strategy in developing multifunctional drug candidates with enhanced efficacy and selectivity. nih.gov
Mechanism-Oriented Biological Target Engagement Studies for Phthalazinone Analogs
Phthalazinone-based compounds have emerged as a significant class of Poly(ADP-ribose) Polymerase (PARP) inhibitors. nih.gov PARP is a family of enzymes crucial for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.netnih.gov
The phthalazinone scaffold in these inhibitors mimics the nicotinamide (B372718) portion of the NAD+ cofactor, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains. proquest.com This disruption of DNA repair processes leads to the accumulation of DNA damage and ultimately cell death in cancer cells. youtube.com Olaparib, a well-known PARP inhibitor, features a phthalazinone core and has been approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. nih.govresearchgate.net
Table 1: Examples of Phthalazinone-Based PARP Inhibitors and their Activities
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (µM) |
| Olaparib | PARP1 | 4.40 | MDA-MB-436 (BRCA1 mutant) | 8.90 |
| Compound 5 | PARP1 | 3.05 | MDA-MB-436 (BRCA1 mutant) | 2.57 |
| Compound 8a | PARP1 | 2.31 | MDA-MB-436 (BRCA1 mutant) | Not Reported |
| Compound B16 | PARP1 | 7.8 | Not Reported | Not Reported |
Data sourced from multiple studies. proquest.comdntb.gov.ua
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. researchgate.net Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.gov Phthalazine (B143731) derivatives have been designed and synthesized as potent EGFR inhibitors. nih.gov
These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote tumor growth. mdpi.com The design of these inhibitors often involves creating a structure that can fit into the hydrophobic pocket of the ATP-binding site. nih.gov The phthalazine moiety serves as a privileged scaffold in this context, with various substitutions being explored to enhance binding affinity and selectivity for EGFR. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). nih.gov Inhibition of VEGFR signaling is a well-established anti-cancer strategy. Several phthalazine derivatives have been investigated as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. jst.go.jpnih.gov
These inhibitors function by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, which in turn inhibits the autophosphorylation of the receptor and downstream signaling cascades. nih.gov Structure-activity relationship studies have shown that substitutions on the phthalazine ring can significantly impact the inhibitory activity against VEGFR-2. nih.gov For example, derivatives with a 4-chloro-3-trifluoromethyl substitution on a terminal phenyl ring have demonstrated enhanced VEGFR-2 inhibitory activity. nih.gov
Table 2: VEGFR-2 Inhibitory Activity of Selected Phthalazinone Derivatives
| Compound | VEGFR-2 Inhibition (%) at 10 µM | IC50 (µM) |
| 6c | >70 | Not Reported |
| 12b | >70 | 4.4 |
| 12c | >70 | 2.7 |
| 13c | >70 | 2.5 |
Data represents the percentage of VEGFR-2 inhibition at a 10 µM concentration and the half-maximal inhibitory concentration (IC50). nih.govresearchgate.net
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. researchgate.net Overexpression of these kinases is frequently observed in various human cancers and is associated with poor prognosis. nih.gov Consequently, Aurora kinases have become attractive targets for the development of novel anticancer agents. Phthalazinone-based compounds have been identified as potent inhibitors of Aurora kinases. nih.govnih.gov
A novel class of Aurora kinase inhibitors based on a phthalazinone pyrazole (B372694) scaffold has been developed, showing high potency and selectivity for Aurora-A. researchgate.netnih.govacs.org These inhibitors act by competing with ATP for the kinase's active site, leading to mitotic arrest and subsequent apoptosis in proliferating tumor cells. nih.gov
Table 3: Inhibitory Activity of a Phthalazinone Derivative against Aurora Kinases
| Compound | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) |
| 12c | 118 ± 8.1 | 80 ± 4.2 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. nih.gov
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. mdpi.com Inhibition of the proteasome has emerged as an effective therapeutic strategy for certain cancers, particularly multiple myeloma. While the phthalazinone scaffold is a versatile pharmacophore, its direct role in the development of proteasome inhibitors is an area of ongoing investigation. The core structure's ability to be functionalized offers potential for designing molecules that can interact with the active sites of the proteasome. scispace.com
Hedgehog Pathway Modulation
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and is also implicated in the progression of several types of human cancers when aberrantly activated. bohrium.com Small molecule inhibitors that target this pathway have emerged as a promising therapeutic strategy. The phthalazine scaffold, a core component of the compound of interest, has been successfully utilized to develop potent Hh pathway inhibitors.
In one study, a series of optimized phthalazine derivatives were designed and synthesized as novel inhibitors of the Hh signaling pathway. researchgate.net These compounds were evaluated for their ability to inhibit Gli-luciferase activity, a downstream reporter of pathway activation. Several of these new derivatives demonstrated potent inhibitory activity with IC50 values in the nanomolar range. Notably, compound 23b from this series exhibited the highest potency with an IC50 of 0.17 nM. This level of activity was significantly greater than that of established inhibitors, being 35-fold more potent than Taladegib and 23-fold more potent than the FDA-approved drug Vismodegib. researchgate.net Furthermore, selected compounds also showed potent antitumor effects against medulloblastoma cell proliferation in vitro and demonstrated encouraging in vivo efficacy in a mouse medulloblastoma allograft model. researchgate.net These findings underscore the potential of the phthalazine core structure in designing highly effective modulators of the Hedgehog pathway.
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them validated targets for anticancer drugs. The phthalazine scaffold has been identified as a promising framework for the development of new Topoisomerase II (Topo II) inhibitors.
A recent study focused on the design and synthesis of a novel series of phthalazine-based compounds intended to act as both Topo II inhibitors and DNA intercalating agents. nih.govmdpi.com The most effective compounds from this series were evaluated for their ability to inhibit Topo II and were found to be active at micromolar concentrations. Compound 9d emerged as the most potent, inhibiting the Topo II enzyme with an IC50 value of 7.02 ± 0.54 µM. mdpi.com In addition to its enzymatic inhibition, this compound also demonstrated significant in vivo antitumor activity, where it reduced the volume and mass of solid tumors. mdpi.com
Further research into oxadiazol-phthalazinone derivatives also highlighted their potential to interfere with Topoisomerase II. In studies on human liver cancer cells (HepG2), the most active derivatives were shown to significantly reduce the concentration of Topo II, confirming this as a viable mechanism of action for this class of compounds. scispace.com
Serine Hydroxymethyltransferase 2 (SHMT2) Inhibition
Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids that fuel cancer cell proliferation. nih.govmdpi.com This makes SHMT2 a significant target for the development of novel anticancer therapies.
The primary classes of molecules identified as SHMT2 inhibitors include pyrazolopyran scaffolds and folic acid analogues. nih.govmdpi.com While extensive research has been conducted to identify inhibitors for this enzyme, and various heterocyclic compounds have been explored, literature specifically detailing the design and evaluation of 8-chlorophthalazin-1(2H)-one derivatives as SHMT2 inhibitors is not yet prominent. The development of phthalazinone-based compounds for this target could represent a valuable direction for future research in cancer metabolism.
Dengue Virus NS2B-NS3 Protease Inhibition and Related Viral Targets
The Dengue virus (DENV) poses a significant global health threat, and there is an urgent need for effective antiviral therapies. The viral NS2B-NS3 protease is essential for the viral replication cycle, making it a prime target for drug development. The phthalazinone scaffold has been successfully employed as a foundational structure for designing potent inhibitors of this viral enzyme.
In a structure-based drug design study, a lead phthalazinone compound was systematically modified to create novel analogues with enhanced inhibitory activity against the DENV NS2B-NS3 protease. Through molecular docking simulations, these newly designed derivatives were predicted to have a higher binding affinity for the protease's binding pocket compared to the original lead compound. This highlights the suitability of the phthalazinone core for generating effective DENV protease inhibitors.
Molecular Interactions and Binding Modes with Specific Enzymes and Receptors
Understanding the specific molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design and optimization. Molecular docking studies have provided valuable insights into the binding modes of these compounds with various enzymes.
Hedgehog Pathway (Smoothened Receptor): For phthalazine-based Hedgehog pathway inhibitors, molecular modeling suggests that the phthalazine core acts as a key pharmacophore that anchors the molecule within the binding site of the Smoothened (Smo) receptor, a central component of the Hh pathway. researchgate.net
DNA Topoisomerase II: In the case of Topo II inhibitors, docking studies revealed that phthalazinone derivatives can effectively interact with the enzyme's active site. For instance, compound 1 (an oxadiazol-phthalazinone) was shown to form hydrogen bonds with key amino acid residues such as Ser149 and a pi-cation interaction with Arg162. Another potent derivative, 2e , demonstrated hydrogen bonding with Gln166 and Tyr167. scispace.com These interactions are crucial for stabilizing the compound within the active site and exerting inhibitory action.
DNA Methyltransferase 3A (DNMT3A): Structural investigations of phthalazinone derivatives as allosteric inhibitors of DNMT3A have shown that the phthalazinone moiety is indispensable for inhibitory activity. Docking studies predict that specific residues, such as Q606 and R742, interact with the inhibitor, and mechanistic studies indicate a mixed-type inhibition mechanism.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies have elucidated the importance of specific structural features for various biological activities.
Impact of Substituent Modifications on Specific Biological Activities
The biological activity of the phthalazinone scaffold can be significantly modulated by making specific chemical modifications at various positions on the heterocyclic ring system.
For Hedgehog Pathway Inhibition: SAR studies on phthalazine derivatives as Hh pathway inhibitors revealed that the choice of linker between the phthalazine core and other pharmacophoric groups is critical. A pyrrolidin-3-amine moiety was identified as the optimal linker. Furthermore, optimization of the aromatic ring attached to the linker also played a significant role in enhancing potency. researchgate.net
For Anticancer Activity (Topo II Inhibition): In the development of phthalazinone-dithiocarbamate hybrids as potential anticancer agents, it was noted that the substitution pattern at the C4 and N2 positions of the phthalazinone core is important for modulating activity. For oxadiazol-phthalazinone derivatives, substitutions on the oxadiazole ring had a profound impact on cytotoxicity and Topo II inhibition. For example, adding a phenacyl group (2e ) or a 4-chlorobenzoyl group (7d ) resulted in compounds with significant and selective anti-proliferative activity. scispace.com
The table below summarizes the impact of specific substitutions on the biological activity of various phthalazinone derivatives.
| Scaffold | Target/Activity | Compound | Modification | Resulting Activity | Reference |
| Phthalazine | Hedgehog Pathway | 23b | Optimized linker and aromatic substituents | IC50 = 0.17 nM | researchgate.net |
| Phthalazine | Topoisomerase II | 9d | Specific side chain modification | IC50 = 7.02 µM | mdpi.com |
| Oxadiazol-Phthalazinone | Anticancer (HepG2) | 2e | Addition of a phenacyl group | IC50 = 0.44 µM | scispace.com |
| Oxadiazol-Phthalazinone | Anticancer (HepG2) | 7d | Addition of a 4-chlorobenzoyl group | IC50 = 0.51 µM | scispace.com |
| Phthalazinone | DNA Methyltransferase 3A | 14 | Removal of carbonyl (deshydro) | Reduced activity (>100 µM) |
These examples clearly demonstrate that targeted modifications to the this compound scaffold and its analogues can lead to significant improvements in potency and selectivity for a range of important therapeutic targets.
Rational Design Principles for Enhanced Target Selectivity and Potency
The this compound core serves as a "privileged building block" in medicinal chemistry, meaning it is a versatile scaffold that can be systematically modified to interact with a wide range of biological targets. nih.gov Rational drug design strategies are employed to enhance the potency and selectivity of these derivatives. A key principle is molecular hybridization, which involves combining the phthalazinone pharmacophore with other bioactive molecular fragments to create new hybrid compounds with potentially improved affinity, efficacy, or selectivity. nih.govnih.gov
One prominent design strategy involves introducing substituents at various positions on the phthalazinone ring system to exploit specific interactions within a target's binding site. For instance, in the development of novel acetohydroxyacid synthase (AHAS) inhibitors, a series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives were designed. nih.gov This design rationally incorporates the pyrimidine (B1678525) moiety, a known feature of some AHAS inhibitors, onto the phthalazinone scaffold to achieve the desired biological activity. nih.gov
Another successful application of rational design is the synthesis of phthalazinone-dithiocarbamate hybrids as potential anticancer agents. nih.gov In this approach, the dithiocarbamate (B8719985) scaffold, another pharmacophore, was strategically attached to the phthalazinone core at different positions (either the N2 or C4 position). nih.gov This created two distinct series of compounds whose antiproliferative effects were evaluated against several human cancer cell lines. The results demonstrated that the location of the dithiocarbamate moiety significantly influenced the activity and selectivity of the compounds. nih.gov For example, derivatives with the dithiocarbamate at the N2 position generally showed better activity against A-2780 (ovarian) and MCF-7 (breast) cancer cell lines, while analogs with this group at the C4 position were more selective for the NCI-H460 (lung) cancer cell line. nih.gov
Further refinement involves modifying the substituents on the appended pharmacophore. In the case of the N2-dithiocarbamate hybrids, varying the benzyl (B1604629) group attached to the dithiocarbamate led to significant differences in potency. The introduction of a p-bromobenzyl group or a propargyl group resulted in compounds with the most promising activity against the A-2780 cell line. nih.gov These findings underscore how systematic and rational modifications to the core scaffold can fine-tune the pharmacological profile of the resulting compounds, leading to enhanced potency and target selectivity.
| Compound | Substituent at Dithiocarbamate | A-2780 (Ovarian Cancer) | MCF-7 (Breast Cancer) |
|---|---|---|---|
| 6e | p-Bromobenzyl | 5.53 | >50 |
| 8e | p-Bromobenzyl | 7.51 | 14.80 |
| 6g | Propargyl | 5.20 | 9.51 |
Pharmacophore Elucidation from SAR Data
Pharmacophore elucidation is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. unina.it A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. unina.it This model is developed by analyzing the structure-activity relationship (SAR) data from a set of active compounds that bind to the same target. unina.it
The process of developing a pharmacophore model from SAR data for a series of this compound derivatives would follow several key steps: unina.it
Selection of Ligands: A diverse set of this compound analogs with a range of biological activities against a specific target are chosen.
Conformational Analysis: The possible 3D shapes (conformations) of each molecule are generated and analyzed.
Feature Assignment: Key chemical features are identified in each molecule. For the phthalazinone scaffold, these would include the aromatic ring, the carbonyl group (a hydrogen bond acceptor), and the secondary amine in the lactam form (a hydrogen bond donor). daneshyari.com
Molecular Superimposition: The conformations of the active molecules are overlaid in 3D space to find a common arrangement of essential features. This common arrangement forms the basis of the pharmacophore hypothesis.
From the SAR data of the phthalazinone-dithiocarbamate anticancer hybrids, a hypothetical pharmacophore model can be inferred. nih.gov The data reveals several key features essential for activity.
| Structural Feature | Observation | Inferred Pharmacophoric Importance |
|---|---|---|
| Phthalazinone Core | Maintained across all active compounds. | Essential scaffold providing a key aromatic feature and hydrogen bonding groups. |
| Position of Dithiocarbamate | N2-substitution favors A-2780/MCF-7 activity; C4-substitution favors NCI-H460 activity. | The vector and distance between the core and the dithiocarbamate are critical for target selectivity. |
| Substitution on Dithiocarbamate | A p-bromobenzyl or propargyl group at N2 enhances potency against A-2780 cells. | Specific hydrophobic and electronic features in this region are required for optimal interaction with the target. |
Based on this SAR analysis, a pharmacophore model for A-2780 cell line activity would likely include:
An aromatic ring feature corresponding to the fused benzene (B151609) ring of the phthalazinone core.
A hydrogen bond acceptor from the lactam carbonyl group.
A specific hydrophobic/aromatic feature positioned at a defined distance and angle from the core, representing the p-bromobenzyl group.
A defined spatial vector for the linker connecting the core to the hydrophobic group.
Once validated, this pharmacophore model serves as a powerful tool for designing new molecules with potentially higher activity or for virtually screening large compound libraries to identify novel chemotypes that fit the model's features. unina.it
Future Directions and Emerging Research Avenues for 8 Chlorophthalazin 1 2h One
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes for constructing the phthalazin-1(2H)-one core is a significant area of ongoing research. Traditional methods often rely on pre-functionalized starting materials and can be limited by low yields and poor regioselectivity beilstein-journals.orgresearchgate.net. To overcome these challenges, modern synthetic chemistry is focusing on more sophisticated and sustainable approaches.
A promising strategy involves the use of transition-metal-catalyzed C-H activation. For instance, a novel method utilizing a copper-mediated cascade C-H/C-H coupling and intramolecular annulation has been developed for the construction of the isoindolin-1-one (B1195906) scaffold, which can then be easily transformed into the phthalazin-1(2H)-one core through hydrazinolysis beilstein-journals.orgresearchgate.net. This approach is notable for its use of milder conditions and its wide substrate scope, representing a more efficient and expedient route to these privileged structures beilstein-journals.orgresearchgate.net.
Another key area is the functionalization of the phthalazinone ring system. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, are being employed for the synthesis of novel 4-aminophthalazin-1(2H)-one derivatives beilstein-journals.org. These modern cross-coupling methods provide a powerful tool for creating diverse libraries of compounds for biological screening. The focus remains on developing operationally simple reactions that proceed with high functional group tolerance and selectivity under mild conditions, which aligns with the principles of green chemistry beilstein-journals.org.
Future work will likely concentrate on:
Catalyst Development: Designing more efficient and recyclable catalysts (e.g., based on earth-abundant metals) for C-H functionalization and cross-coupling reactions.
Flow Chemistry: Implementing continuous flow processes for the synthesis of phthalazinone derivatives to improve safety, scalability, and reaction efficiency.
Biocatalysis: Exploring enzymatic transformations to introduce chemical moieties with high stereo- and regioselectivity, reducing the reliance on traditional chemical reagents.
Advanced Computational Predictions for Lead Optimization and De Novo Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of drug candidates. For phthalazinone derivatives, computational methods are crucial for understanding their mechanism of action and for predicting their pharmacological profiles.
Molecular modeling and docking simulations are routinely used to investigate the interactions between phthalazinone-based inhibitors and their biological targets rsc.orgacs.org. These studies help to rationalize observed structure-activity relationships (SAR) and guide the design of new analogues with improved potency and selectivity rsc.org. For example, docking studies have been used to predict how derivatives recognize the binding sites of enzymes like cholinesterases or DNA methyltransferase 3A, providing a structural basis for lead optimization rsc.orgacs.org.
Beyond analyzing existing compounds, computational tools are increasingly used for de novo design, where novel molecular structures are generated computationally to fit a specific biological target. These predictive models can also assess crucial ADME (absorption, distribution, metabolism, and excretion) properties early in the design phase, helping to prioritize compounds with favorable drug-like characteristics rsc.org.
Key computational research directions include:
Enhanced Molecular Dynamics: Using long-timescale molecular dynamics simulations to understand the conformational changes of target proteins upon ligand binding.
Free Energy Calculations: Employing more accurate methods like free energy perturbation (FEP) to predict binding affinities with greater precision.
Quantum Mechanics/Molecular Mechanics (QM/MM): Applying hybrid QM/MM methods to model enzymatic reactions and transition states involving phthalazinone-based inhibitors.
Multi-Target Directed Ligand Design Strategies for Complex Biological Pathways
The traditional "one drug, one target" paradigm has proven insufficient for treating multifactorial diseases like cancer and neurodegenerative disorders, which involve complex and interconnected biological pathways researchgate.net. Consequently, there is a growing interest in designing multi-target directed ligands (MTDLs)—single chemical entities capable of modulating multiple biological targets simultaneously researchgate.net. The phthalazinone scaffold is a versatile platform for the development of such agents researchgate.netnih.gov.
The molecular hybridization strategy, which combines distinct pharmacophores from different bioactive molecules into a new hybrid compound, is a key approach in MTDL design nih.govmdpi.com. This can lead to derivatives with improved affinity, modified selectivity profiles, or even dual mechanisms of action nih.gov. Phthalazinone-based compounds are being developed as MTDLs that target a variety of receptors and enzymes implicated in cancer, such as PARP, EGFR, VEGFR-2, and Aurora kinases researchgate.netnih.gov. By hitting multiple nodes in a disease network, these agents are expected to have higher potency and a lower propensity for developing drug resistance researchgate.net.
Emerging research in this area focuses on:
Rational Design: Using a deep understanding of the pathophysiology of complex diseases to rationally select target combinations for MTDL design.
Systems Biology: Integrating systems biology data to identify critical network hubs that can be co-targeted by a single phthalazinone-based molecule.
Fragment-Based Linking: Developing novel linkers and synthetic strategies to optimally connect different pharmacophoric fragments to the phthalazinone core.
Integration of Artificial Intelligence and Machine Learning in Phthalazinone Research and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every aspect of drug discovery and development, from initial target identification to clinical trial optimization mednexus.orgjddtonline.infobpasjournals.comnih.gov. The application of these technologies to phthalazinone research holds immense potential to accelerate the design-synthesis-test cycle.
ML algorithms can analyze vast datasets to identify complex patterns and relationships that are not apparent to human researchers nih.gov. This can be applied to:
Predictive Modeling: Building ML models to predict the biological activity, toxicity, and ADMET properties of novel phthalazinone derivatives, allowing for more effective virtual screening of large compound libraries jddtonline.infonih.gov.
Synthesis Prediction: Developing AI platforms that can predict the outcomes of chemical reactions or even devise entire synthetic routes for complex phthalazinone analogues, speeding up the synthetic process cam.ac.uk.
De Novo Drug Design: Utilizing generative models, such as generative adversarial networks (GANs), to design entirely new phthalazinone-based molecules with desired pharmacological profiles optimized for specific biological targets nih.gov.
Q & A
Q. What are the common synthetic routes for 8-Chlorophthalazin-1(2H)-one, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Start with phthalic anhydride derivatives as precursors. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized via cyclization reactions using hydrazine hydrate .
- Step 2 : Introduce chlorine at the 8-position via electrophilic substitution. Optimize chlorination using reagents like POCl₃ or SOCl₂ under reflux (80–100°C) in anhydrous conditions .
- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via TLC or HPLC.
- Optimization Tips : Adjust stoichiometry, solvent polarity, and reaction time to minimize side products. Use inert atmospheres (N₂/Ar) to prevent oxidation .
(Advanced)
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?
Methodological Answer:
- Approach 1 : Cross-validate data using complementary techniques. For example:
- Approach 2 : Re-examine sample preparation (e.g., solvent impurities, residual water) and instrument calibration.
- Approach 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of substituents .
(Basic)
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detect C=O (1680–1720 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
(Advanced)
Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives for biological applications?
Methodological Answer:
- Step 1 : Synthesize derivatives with varied substituents (e.g., amino, alkyl, or heterocyclic groups) .
- Step 2 : Screen for bioactivity (e.g., enzyme inhibition, cytotoxicity) using assays like ELISA or MTT.
- Step 3 : Correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends.
- Step 4 : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets (e.g., kinases or proteases) .
(Basic)
Q. How should researchers design experiments to assess the coordination properties of amino-functionalized this compound derivatives?
Methodological Answer:
- Design :
- Synthesize amino derivatives (e.g., 8-chloro-2-aminophthalazin-1-one) .
- Test metal ion binding (Fe³⁺, Cu²⁺) via UV-Vis titration (200–800 nm) or fluorimetric assays .
- Analysis : Calculate binding constants (Kₐ) using Benesi-Hildebrand plots. Confirm stoichiometry via Job’s method .
(Advanced)
Q. What methodologies are recommended for addressing low yield or purity challenges in the synthesis of halogenated phthalazinone derivatives?
Methodological Answer:
- Diagnostic Steps :
- Solutions :
(Basic)
Q. What are the best practices for documenting synthetic procedures and spectral data for this compound in research publications?
Methodological Answer:
- Data Presentation :
- Include detailed reaction schemes with Rf values and yields.
- Tabulate NMR/IR data (e.g., δ values, coupling constants) .
- Reproducibility : Specify equipment models (e.g., Bruker 400 MHz NMR), solvent grades, and temperature controls .
(Advanced)
Q. How can computational modeling enhance the understanding of this compound's interaction with biological targets?
Methodological Answer:
- Protocol :
- Generate 3D structures using Gaussian (DFT) or Schrödinger Maestro .
- Perform molecular dynamics (MD) simulations (NAMD/GROMACS) to study binding stability.
- Validate with free-energy calculations (MM-PBSA) .
- Outcome : Predict binding affinities and guide rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

